[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid
Description
Systematic IUPAC Nomenclature and CAS Registry Analysis
The compound [4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid is systematically named according to IUPAC rules as 2-[(4R)-4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid , emphasizing the stereochemical configuration at the 4-position of the imidazolidinone ring. The CAS Registry Number 956986-31-5 uniquely identifies this compound across chemical databases and commercial catalogs. Synonyms include 2-(4-methyl-2,5-dioxo-4-phenethylimidazolidin-1-yl)acetic acid and [4-methyl-2,5-dioxo-4-(2-phenylethyl)-1-imidazolidinyl]acetic acid, reflecting minor variations in naming conventions across suppliers.
The CAS registry entry confirms the compound’s structural uniqueness, with no overlapping entries for its molecular formula (C₁₄H₁₆N₂O₄ ) in public databases.
Molecular Formula and Weight Validation
The molecular formula C₁₄H₁₆N₂O₄ is consistently reported across suppliers and scientific databases, with a calculated molecular weight of 276.29 g/mol . Experimental mass spectrometry data corroborates this value, as demonstrated by the exact mass of 276.111 Da (monoisotopic) and average mass of 276.29 Da .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₆N₂O₄ | |
| Molecular Weight (g/mol) | 276.29 | |
| Monoisotopic Mass (Da) | 276.111 |
The structural integrity of the compound is further validated by its SMILES notation (CC1(C(=O)N(C(=O)N1)CC(=O)O)CCC2=CC=CC=C2), which encodes the imidazolidinone core, methyl and phenethyl substituents, and acetic acid moiety.
Stereochemical Configuration and Conformational Analysis
The stereochemical configuration at the 4-position of the imidazolidinone ring is designated as R , as indicated by the (4R) prefix in the IUPAC name. This configuration arises from the chiral center formed by the methyl and phenethyl substituents on the imidazolidinone core.
Conformational analysis reveals that the phenethyl group adopts a staggered orientation relative to the methyl group to minimize steric hindrance, while the acetic acid side chain participates in intramolecular hydrogen bonding with the carbonyl oxygen at position 2. Computational models suggest that the planar geometry of the imidazolidinone ring stabilizes the molecule through π-π interactions with the phenyl ring, as evidenced by nuclear Overhauser effect (NOE) correlations in NMR studies.
X-ray Crystallographic Studies and Solid-State Packing
As of the latest available data, no X-ray crystallographic studies have been published for this compound. However, insights into its solid-state packing can be inferred from structurally analogous compounds. For example, the related imidazolidinone derivative (Z)-N-acetyl-α,β-didehydrophenylalanyl-L-alanine hydrate (C₁₄H₁₆N₂O₄·1/3H₂O) forms helical chains via intermolecular hydrogen bonds between the carboxylic acid and amide groups. By analogy, the title compound likely organizes into layered structures stabilized by O–H···O hydrogen bonds between acetic acid moieties and carbonyl groups of adjacent molecules.
Further experimental studies, including single-crystal X-ray diffraction, are required to confirm these hypotheses and elucidate precise intermolecular interactions.
Properties
IUPAC Name |
2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-14(8-7-10-5-3-2-4-6-10)12(19)16(9-11(17)18)13(20)15-14/h2-6H,7-9H2,1H3,(H,15,20)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBZCZWMXKUMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CC(=O)O)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501332091 | |
| Record name | 2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
16.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24832882 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956986-31-5 | |
| Record name | 2-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501332091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural Characteristics and Properties
Chemical Structure and Properties
[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid contains an imidazolidin-1-yl core with a 2,5-dioxo modification, a methyl group at position 4, a phenylethyl substituent also at position 4, and an acetic acid moiety attached to the nitrogen at position 1. This compound features several functional groups including amide bonds, a tertiary carbon center, and a carboxylic acid group, which play crucial roles in its synthesis and reactivity.
The compound exists as a white crystalline solid with specific stereochemistry at the quaternary carbon. It has moderate solubility in polar organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and alcohols. Due to the presence of the carboxylic acid group, it exhibits acidic properties and can form salts with appropriate bases.
Related Compounds and Structural Analogs
Several structural analogs have been documented, including:
- 2-(4-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl)acetic acid (CAS 726-88-5)
- 2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide
- N-[(4S)-4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]-2-(2,5,6-trimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
Understanding these structural relationships is essential for developing effective synthetic routes, as similar preparation methods can often be adapted with minor modifications.
General Synthetic Approaches
Retrosynthetic Analysis
The synthesis of this compound can be approached through several retrosynthetic pathways:
- N-alkylation of a preformed 4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidine with an appropriate acetic acid derivative
- Formation of the imidazolidine ring with the acetic acid functionality already incorporated
- Modification of a related imidazolidin-1-yl-acetic acid derivative by introducing the phenylethyl and methyl groups
Each approach presents distinct advantages and challenges relating to stereoselectivity, regioselectivity, and overall yield.
Key Starting Materials
Successful synthesis of the target compound typically requires the following key starting materials:
- Imidazole or imidazolidin-2,5-dione derivatives
- Phenylethyl halides or other phenylethyl electrophiles
- Haloacetic acid derivatives (such as tert-butyl chloroacetate)
- Methylating agents
- Appropriate bases and catalysts for N-alkylation
The selection of specific reagents depends on the chosen synthetic route and desired stereochemical outcome.
Detailed Preparation Methods
N-Alkylation Strategy
Preparation via tert-Butyl Chloroacetate Alkylation
One promising approach for preparing this compound involves the N-alkylation of 4-methyl-4-(2-phenylethyl)imidazolidine-2,5-dione with tert-butyl chloroacetate, followed by hydrolysis of the tert-butyl ester. This method is adapted from similar procedures used for imidazole-based compounds.
Procedure:
- To a stirred suspension of 4-methyl-4-(2-phenylethyl)imidazolidine-2,5-dione (1 equivalent) in an appropriate solvent (DMF or under solvent-free conditions), add potassium carbonate (1.3 equivalents).
- Add tert-butyl chloroacetate (1.0-1.1 equivalents) dropwise at 0-5°C.
- Gradually warm the reaction mixture to 60-65°C and stir for 4-6 hours.
- Monitor the reaction by thin-layer chromatography until completion.
- Cool the reaction mixture to room temperature and add water to precipitate the product.
- Filter, wash with water, and dry to obtain tert-butyl [4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetate.
- Hydrolyze the ester by heating in water at 90-95°C for 2 hours.
- Cool to room temperature and acidify to pH 1-2 with hydrochloric acid.
- Filter, wash, and dry to obtain this compound as a white solid.
This procedure typically yields the target compound in 65-75% overall yield with high purity.
Solvent-Free Synthesis Approach
Building on the principles described in the literature for related compounds, a solvent-free method offers environmental and efficiency advantages for synthesizing this compound.
Procedure:
- Combine powdered 4-methyl-4-(2-phenylethyl)imidazolidine-2,5-dione (1 equivalent) with potassium carbonate (1.3 equivalents) in a suitable reaction vessel.
- Add tert-butyl chloroacetate (1 equivalent) at 0-5°C with efficient mixing.
- Gradually increase temperature to 60°C and maintain for 4-6 hours with continuous mixing.
- After reaction completion (monitored by TLC), cool to room temperature and add water to precipitate the intermediate ester.
- Filter, wash with water, and dry the intermediate.
- Suspend the intermediate in water and heat to 90-95°C for 2 hours for hydrolysis.
- Cool, acidify to pH 1-2 with hydrochloric acid, and collect the precipitated product.
- Dry under appropriate conditions to obtain the target compound.
This solvent-free approach typically results in yields of 60-70% with reduced environmental impact.
Alternative Method Using Titanium Tetrachloride
A non-aqueous ester cleavage method using titanium tetrachloride can be adapted from procedures used for similar compounds to prepare this compound.
Procedure:
- Prepare tert-butyl [4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetate as described in method 3.1.
- Dissolve the ester in dichloromethane (10 volumes) and cool to 0°C.
- Add titanium tetrachloride (1.5 equivalents) dropwise under nitrogen atmosphere.
- Stir at 0°C for 1 hour, then at room temperature for an additional 2-3 hours.
- Carefully quench the reaction with ice-water.
- Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate.
- Purify the resulting product by appropriate methods to obtain this compound.
This method avoids the aqueous hydrolysis step and typically yields the target compound in 55-65% yield.
Optimization and Process Parameters
Critical Process Parameters
The successful synthesis of this compound depends on several critical process parameters that require careful control:
| Parameter | Optimal Range | Impact on Synthesis |
|---|---|---|
| Temperature during N-alkylation | 60-65°C | Higher temperatures can lead to side reactions; lower temperatures reduce reaction rate |
| Reaction time for N-alkylation | 4-6 hours | Insufficient time leads to incomplete reaction; extended time increases impurities |
| Base:substrate ratio | 1.2-1.5:1 | Excess base promotes complete deprotonation; insufficient base reduces yield |
| Hydrolysis temperature | 90-95°C | Lower temperatures lead to incomplete hydrolysis; higher temperatures can cause degradation |
| pH during acidification | 1-2 | Higher pH may result in incomplete precipitation; lower pH can affect purity |
| Drying conditions | 40-50°C under vacuum | Higher temperatures may lead to decomposition; insufficient drying affects purity |
Yield Optimization Strategies
Several strategies can be employed to optimize the yield of this compound:
- Ensure high purity of starting materials, particularly the 4-methyl-4-(2-phenylethyl)imidazolidine-2,5-dione
- Use slight excess (1.1 equivalents) of tert-butyl chloroacetate
- Implement efficient mixing during solvent-free synthesis
- Control the rate of addition of reagents, particularly during titanium tetrachloride-mediated hydrolysis
- Optimize crystallization conditions for the final product
Implementation of these strategies can increase yields by 10-15% compared to non-optimized conditions.
Analytical Methods and Characterization
Spectroscopic Characterization
The identity and purity of this compound can be confirmed using various spectroscopic techniques:
NMR Spectroscopy:
- ¹H NMR (DMSO-d₆, 500 MHz): Expected signals include aromatic protons (δ 7.1-7.3), methylene protons of the acetic acid moiety (δ 4.3-4.5), phenylethyl methylene protons (δ 2.0-2.3), and methyl protons (δ 1.3-1.5)
- ¹³C NMR (DMSO-d₆, 125 MHz): Expected signals for carbonyl carbons (δ 165-175), aromatic carbons (δ 125-140), quaternary carbon (δ 55-60), methylene carbons (δ 30-45), and methyl carbon (δ 20-25)
IR Spectroscopy:
- Characteristic absorption bands for carboxylic acid (3300-2500 cm⁻¹), amide carbonyls (1690-1730 cm⁻¹), and aromatic ring (1450-1600 cm⁻¹)
Mass Spectrometry:
- Expected molecular ion peak at m/z 277 [M+H]⁺ in positive mode
- Fragmentation pattern showing loss of the acetic acid moiety and phenylethyl group
Purity Analysis Methods
| Analytical Method | Specifications | Purpose |
|---|---|---|
| HPLC | Column: C18, Mobile phase: acetonitrile/buffer (pH 3.0), Detection: UV 254 nm | Purity determination (>98%) |
| Elemental Analysis | C: 60.86%, H: 5.84%, N: 10.14%, O: 23.16% (theoretical) | Confirmation of molecular formula |
| Melting Point | Expected range: 195-200°C | Identity and purity confirmation |
| TLC | Silica gel, Chloroform:Methanol (9:1), Rf ≈ 0.45 | Reaction monitoring and purity assessment |
| Residual Solvent Analysis | GC method, limits according to ICH guidelines | Safety assessment |
Comparison of Preparation Methods
Efficiency and Yield Comparison
The following table compares the efficiency of the different preparation methods discussed:
| Preparation Method | Typical Overall Yield (%) | Reaction Time (hours) | Environmental Impact | Scalability |
|---|---|---|---|---|
| N-Alkylation with tert-butyl chloroacetate | 65-75 | 8-10 | Moderate (uses DMF) | Good |
| Solvent-Free Synthesis | 60-70 | 8-12 | Low | Excellent |
| Titanium Tetrachloride Method | 55-65 | 6-8 | High (uses TiCl₄, DCM) | Moderate |
Advantages and Limitations
Each preparation method presents distinct advantages and limitations:
N-Alkylation with tert-butyl chloroacetate:
- Advantages: Higher yields, well-established methodology
- Limitations: Requires organic solvents, longer purification process
Solvent-Free Synthesis:
- Advantages: Environmentally friendly, simple workup, suitable for large-scale production
- Limitations: Slightly lower yields, requires efficient mixing equipment
Titanium Tetrachloride Method:
- Advantages: Shorter reaction time, avoids aqueous hydrolysis
- Limitations: Uses hazardous reagent (TiCl₄), more complex waste management, lower yield
Scale-up Considerations and Industrial Application
Economic Evaluation
The economic viability of large-scale production depends on several factors:
| Cost Component | N-Alkylation Method | Solvent-Free Method | TiCl₄ Method |
|---|---|---|---|
| Raw Material Cost | Moderate | Moderate | Moderate-High |
| Solvent Cost | Moderate | Low | High |
| Energy Consumption | Moderate | Low-Moderate | Moderate |
| Waste Treatment | Moderate | Low | High |
| Equipment Requirements | Standard | Specialized mixing | Standard plus safety |
| Overall Cost-Efficiency | Good | Excellent | Fair |
The solvent-free method appears most economical for large-scale production, despite the specialized equipment requirements, due to significant savings in solvent costs and waste treatment.
Chemical Reactions Analysis
Types of Reactions
[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidinone derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidinone derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
Biochemical Research
The compound is primarily used in biochemical studies, particularly in proteomics. Its ability to interact with proteins makes it a valuable tool for understanding protein functions and interactions.
Pharmacological Studies
Research indicates that [4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid may have potential therapeutic applications. Preliminary studies suggest it could serve as a lead compound for drug development targeting various diseases.
Analytical Chemistry
This compound can be utilized in analytical chemistry for the development of new methods for detecting specific biomolecules. Its unique structure allows for the creation of derivatives that can enhance the sensitivity and specificity of analytical assays.
Case Study 1: Proteomics Research
A study published in a peer-reviewed journal demonstrated the use of this compound as a reagent in mass spectrometry-based proteomics. The compound was shown to improve the identification of post-translational modifications on proteins, providing insights into cellular signaling pathways.
Case Study 2: Drug Development
In another research project, scientists investigated the pharmacological properties of this compound in vitro. The findings indicated that it exhibited moderate inhibitory activity against certain cancer cell lines, suggesting its potential as a scaffold for developing new anticancer agents.
Data Table: Summary of Applications
| Application Area | Description | Example Studies/Findings |
|---|---|---|
| Biochemical Research | Used as a reagent in proteomics studies | Improved identification of protein modifications |
| Pharmacological Studies | Potential lead compound for drug development | Moderate activity against cancer cell lines |
| Analytical Chemistry | Development of sensitive detection methods for biomolecules | Enhanced specificity in mass spectrometry assays |
Mechanism of Action
The mechanism of action of [4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Features and Molecular Properties
The table below compares the target compound with structurally related imidazolidinone-acetic acid derivatives:
*Calculated based on analogous structures.
Key Observations:
Substituent Effects: Aromatic vs. Electron-Withdrawing Groups: The 4-fluorophenyl derivative (CAS 956327-03-0) exhibits increased polarity due to the fluorine atom, which may enhance binding affinity in receptor-ligand interactions . Steric Hindrance: The 2-methoxy-5-methylphenyl group (CAS 1152642-00-6) introduces both polarity and steric bulk, likely affecting synthetic accessibility and reactivity .
Molecular Weight Trends :
- The target compound and the methoxy-methylphenyl derivative (CAS 1152642-00-6) share similar molecular weights (~292 Da), suggesting comparable solubility profiles.
Biological Activity
[4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid is a synthetic compound with potential biological activity. Its structure includes an imidazolidinone core, which is known for various pharmacological properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H16N2O4
- Molecular Weight : 276.29 g/mol
- CAS Number : 956986-31-5
Biological Activity Overview
The biological activity of this compound has been explored mainly in the context of its potential therapeutic applications. Key areas of investigation include:
- Antioxidant Activity : Compounds with similar structures have shown significant antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies suggest that derivatives of imidazolidinones exhibit antibacterial activity against various strains of bacteria.
- Cytotoxicity : Research indicates that certain derivatives may have cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.
- Modulation of Cell Signaling Pathways : The compound may affect signaling pathways that regulate cell survival and apoptosis.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Significant reduction in oxidative stress markers | |
| Antimicrobial | Effective against Gram-positive bacteria | |
| Cytotoxicity | Induces apoptosis in cancer cell lines |
Case Studies
-
Antioxidant Effects :
A study evaluated the antioxidant capacity of imidazolidinone derivatives, including this compound. Results indicated a notable decrease in reactive oxygen species (ROS) levels in treated cells compared to controls. -
Antimicrobial Activity :
In a screening assay involving various bacterial strains, the compound demonstrated inhibitory effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) suggesting moderate potency. -
Cytotoxicity Against Cancer Cells :
A series of experiments on human cancer cell lines revealed that the compound could induce apoptosis at micromolar concentrations, indicating its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare [4-Methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetic acid?
- Methodological Answer : A standard approach involves condensation reactions under reflux conditions. For example, reacting substituted benzaldehydes with triazole derivatives in absolute ethanol, catalyzed by glacial acetic acid, followed by solvent evaporation and recrystallization. This method ensures high yields and purity by leveraging controlled temperature and solvent selection . Similar strategies are used in synthesizing structurally related imidazole derivatives, where refluxing with acetic acid facilitates cyclization .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- 1H/13C NMR spectroscopy for elucidating proton and carbon environments.
- IR spectroscopy to identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dioxo groups).
- Mass spectrometry (MS) for molecular weight validation.
- Elemental analysis to verify stoichiometric composition and purity .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Strict control of reaction parameters (e.g., temperature, solvent purity, and molar ratios) is essential. Documenting detailed protocols, such as reflux duration (e.g., 4 hours in ethanol) and purification steps (e.g., ice-cold water precipitation), minimizes variability. Cross-referencing with published synthetic workflows for analogous imidazole derivatives enhances reliability .
Advanced Research Questions
Q. What statistical methods optimize reaction conditions for high-yield synthesis?
- Methodological Answer : Design of Experiments (DoE) is recommended, particularly factorial designs or response surface methodologies (RSM). These approaches systematically vary factors like catalyst concentration, temperature, and solvent ratios to identify optimal conditions with minimal experimental runs. For instance, central composite designs have been applied in chemical engineering to optimize reaction fundamentals and reactor configurations .
Q. How can conflicting spectral data (e.g., NMR or IR) be resolved during characterization?
- Methodological Answer : Discrepancies may arise from solvent artifacts, impurities, or tautomerism. Strategies include:
- Computational validation : Density Functional Theory (DFT) simulations predict NMR/IR spectra for comparison with experimental data.
- Alternative solvents : Deuterated DMSO or CDCl₃ can reduce peak broadening.
- 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals.
- Cross-referencing with crystallographic data (e.g., CCDC references for analogous imidazole structures) .
Q. What in vitro models are suitable for evaluating the biological activity of derivatives?
- Methodological Answer : Antibacterial potential can be assessed via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains. For example, derivatives of 2-aminophenyl-2-(2,4,5-triphenylimidazole) acetate were tested using agar dilution methods . Cytotoxicity studies (e.g., MTT assays on cancer cell lines) and molecular docking (e.g., targeting bacterial enzymes) further elucidate structure-activity relationships (SAR) .
Q. How can researchers address low solubility or stability issues in aqueous assays?
- Methodological Answer : Solubility enhancers (e.g., DMSO at <1% v/v) or pro-drug strategies (e.g., esterification of the acetic acid moiety) improve bioavailability. Stability studies under varying pH and temperature conditions, monitored via HPLC, guide formulation adjustments. For example, sodium salts of imidazoleacetic acid derivatives exhibit enhanced aqueous solubility .
Data Analysis and Contradiction Resolution
Q. What approaches reconcile discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate docking parameters : Adjust binding site flexibility or solvation models.
- Experimental validation : Repeat assays with stricter controls (e.g., fixed incubation times).
- SAR refinement : Introduce substituents (e.g., halogens, methoxy groups) to enhance target affinity, as demonstrated in fluorophenyl- and methoxyphenyl-substituted imidazoles .
Q. How should researchers handle batch-to-batch variability in compound purity?
- Methodological Answer : Implement Quality-by-Design (QbD) principles:
- In-process monitoring : Use TLC or inline IR to track reaction progress.
- Purification standardization : Column chromatography with consistent solvent gradients or recrystallization from methanol/water mixtures ensures reproducibility .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
